Muscarine Chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRNEJYZWHXLC-CTERPIQNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945718 | |
| Record name | (+)-Muscarine chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Extremely hygroscopic solid; [Merck Index] | |
| Record name | Muscarine chloride | |
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Solubility |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |
| Record name | MUSCARINE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE | |
CAS No. |
2303-35-7, 2936-25-6, 300-54-9 | |
| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |
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| Record name | Muscarine chloride | |
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| Record name | DL-Muscarine chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Muscarine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
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| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
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| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |
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| Record name | (�±)-Muscarine chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCARINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | MUSCARINE CHLORIDE | |
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Melting Point |
180-181 °C | |
| Record name | MUSCARINE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Scientific Investigations of Muscarine Chloride
Initial Isolation and Characterization of Muscarine (B1676868).
The history of muscarine research dates back to the mid-19th century. Muscarine was first isolated in an impure state from the fly agaric mushroom, Amanita muscaria, by German chemists Oswald Schmiedeberg and Richard Koppe in 1869 at the University of Tartu. wikipedia.orgresearchgate.net The name "muscarine" is derived from the mushroom's name, Amanita muscaria, which in turn comes from the Latin word "musca" for fly, reflecting the mushroom's historical use in attracting and catching flies. wikipedia.org
Early characterization efforts recognized muscarine as a salt. researchgate.net Initial analyses of crystallized salts, including the chloride, tetrachloroaurate, and Reinecke's salt, led to the proposal of C9H20O2N+ as the simplest formula for the muscarine cation. researchgate.net It was determined to be a saturated compound, as it could not be hydrogenated. researchgate.net The salt nature suggested the presence of a quaternary ammonium (B1175870) structure. researchgate.net Early proposed structures, such as one by Erich Harnack and Oswald Schmiedeberg in 1875, were closely related to choline (B1196258). scielo.org.za However, these early formulas and proposed structures were later shown to be incorrect. univie.ac.at
Obtaining pure samples of muscarine proved challenging in these early investigations due to its low concentration in Amanita muscaria, often around 0.0003% of fresh weight. wikipedia.orgrsc.org Significant quantities of mushrooms were required for isolation. For instance, in 1954, 260 mg of purer muscarine samples were obtained from 124 kg of mushrooms, which helped establish the molecular formula of C9H20NO2+ for the cation. researchgate.net The presence of an alcoholic hydroxyl group was also revealed through acetylation experiments. researchgate.net
Muscarine is also found in clinically significant amounts in other mushroom species, particularly in Inocybe and Clitocybe species, where concentrations can be considerably higher, up to 1.6%. wikipedia.orgplos.orgnih.govfrontiersin.org
Early Structural Elucidation Efforts for Muscarine.
The complete structural elucidation of muscarine was a complex process that spanned several decades. Early attempts to determine the structure were inconclusive due to the limited analytical techniques available at the time and the small yields obtained from natural sources. rsc.org
The quaternary nature of the nitrogen atom was established relatively early in the investigations. researchgate.net Hofmann degradation experiments were reported, suggesting the generation of trimethylamine (B31210) and a dihydroxyvaleric acid, although the identification of the latter was considered questionable. researchgate.net
A significant breakthrough in structural determination came in 1957 when Franz Jellinek and colleagues utilized X-ray diffraction analysis to provide final proof of the structure. wikipedia.org Jellinek's work, which involved the analysis of muscarine chloride, further described the three-dimensional structure of the molecule. wikipedia.org
The structure of muscarine is characterized by a five-membered ring (an oxolane or tetrahydrofuran (B95107) ring) with a hydroxyl group and a methyl group attached, and a side chain containing a quaternary ammonium group. wikipedia.orgnih.gov This relatively rigid structure, due to the five-membered ring, is notable when compared to the more flexible structure of acetylcholine (B1216132), the endogenous neurotransmitter that muscarine mimics. wikipedia.org
Interactive Table 1: Key Milestones in Muscarine Isolation and Characterization
| Year | Researchers | Contribution | Source Organism | Notes |
| 1869 | Oswald Schmiedeberg, Richard Koppe | First isolation (impure) | Amanita muscaria | Compound named "muscarine" |
| 1954 | Chemists (using chromatography) | Isolation of pure crystalline this compound | Amanita muscaria | Molecular formula C9H20O2NCl established rsc.org |
| 1957 | Franz Jellinek and colleagues | Final structural proof via X-ray diffraction | This compound | Three-dimensional structure described wikipedia.org |
Milestones in Pharmacological Understanding of Muscarine as a Parasympathomimetic Prototype.
Muscarine holds a significant place in the history of pharmacology as the first parasympathomimetic substance ever studied. wikipedia.org Early studies of the peripheral nervous system revealed that muscarine mimicked the effects of stimulating parasympathetic nerves. mhmedical.com This observation led to the term "parasympathomimetic" to describe compounds that produce such effects. mhmedical.com
Pharmacological investigations in the early 20th century, particularly by Sir Henry Dale, were crucial in differentiating the actions of various choline esters and related compounds. Dale's work in 1914, though not initially using the term "receptor," laid the groundwork for the concept of muscarinic and nicotinic actions, based on the compounds that selectively mimicked these effects (muscarine and nicotine, respectively). nih.gov
Application of muscarine to isolated tissues, such as smooth muscle, heart, and exocrine glands, demonstrated that its parasympathomimetic action occurred through receptors located on the effector cells, rather than in the ganglia. mhmedical.com This was a key finding in understanding the site of action of muscarine and the nature of cholinergic transmission.
The recognition that muscarine selectively activated a specific type of receptor that was also responsive to acetylcholine was a pivotal moment. This led to the classification of these receptors as "muscarinic acetylcholine receptors" (mAChRs). wikipedia.orgmhmedical.com Muscarine thus became the prototype agonist for this class of receptors.
Research over the years has detailed the effects of muscarine, which include vasodilation, slowing of heart rate (negative chronotropy and inotropy), constriction of bronchioles, increased exocrine gland secretions (salivation, lacrimation, sweating), and constriction of the pupils (miosis). plos.orgfrontiersin.orgmhmedical.comnih.govresearchgate.net These effects are characteristic of parasympathetic nervous system activation.
The study of muscarine and its interaction with muscarinic receptors provided a foundation for understanding cholinergic neurotransmission and the development of drugs targeting these receptors. The subsequent identification and cloning of different muscarinic receptor subtypes (M1-M5) further refined this understanding, revealing the complexity of muscarinic signaling in various tissues and physiological processes. nih.govnih.govahajournals.org
Interactive Table 2: Early Pharmacological Observations of Muscarine
| Observed Effect | Physiological System Involved | Notes |
| Mimics parasympathetic nerve stimulation | Peripheral Nervous System | Led to the term "parasympathomimetic" wikipedia.orgmhmedical.com |
| Action on effector cells | Autonomic Effector Tissues | Demonstrated receptors on smooth muscle, heart, glands mhmedical.com |
| Vasodilation | Blood Vessels | Mediated by M3 receptors in some vessels mhmedical.comahajournals.org |
| Decreased Heart Rate | Heart | Negative chronotropic and inotropic effects mhmedical.com |
| Increased Secretions | Exocrine Glands | Salivation, lacrimation, sweating plos.orgfrontiersin.orgmhmedical.comresearchgate.net |
| Pupil Constriction (Miosis) | Eye | Action on circular muscles of the iris mhmedical.commims.com |
Natural Sources and Biosynthesis of Muscarine
Fungal Genera and Species Containing Muscarine (B1676868)
Muscarine has been identified in a number of fungal genera, with concentrations varying significantly between species.
The primary sources of significant and often dangerous concentrations of muscarine are fungi belonging to the genera Inocybe and Clitocybe. nih.gov Numerous species within these genera are known to produce this alkaloid, leading to their classification as poisonous.
Certain species, such as Clitocybe dealbata and some members of the Inocybe genus, are particularly noted for their high muscarine content. nih.gov Ingestion of these mushrooms can lead to severe muscarinic poisoning.
Fungal Species Known to Contain Significant Levels of Muscarine
| Genus | Species | Common Name |
|---|---|---|
| Inocybe | Numerous species | Fiber caps |
| Clitocybe | dealbata | Ivory Funnel |
While Inocybe and Clitocybe are the most prominent sources, muscarine is also found in other fungal genera, though often in much lower concentrations. Trace amounts of muscarine have been detected in certain species of Amanita, Boletus, Hygrocybe, Lactarius, and Russula. nih.gov For instance, the well-known Amanita muscaria (fly agaric), from which muscarine was first isolated, contains only trace levels of the compound. nih.gov
In contrast, some species within the genera Entoloma and Mycena can contain levels of muscarine that are significant enough to cause toxic effects if ingested. nih.gov
Fungal Genera with Reported Muscarine Presence
| Genus | Typical Muscarine Concentration |
|---|---|
| Amanita | Trace |
| Boletus | Trace |
| Hygrocybe | Trace |
| Lactarius | Trace |
| Russula | Trace |
| Entoloma | Potentially Significant |
Biosynthetic Pathways of Muscarine Alkaloids
The complete biosynthetic pathway of muscarine in fungi is not yet fully elucidated. However, research has identified a key precursor and a significant intermediate, shedding light on the initial and final stages of its formation.
Recent research has revealed a crucial aspect of muscarine's presence in fungi, suggesting a pro-toxin/toxin system. It is now understood that muscarine may exist in a less harmful, phosphorylated form within the fungal mycelium. nih.govd-nb.info The release of the toxic muscarine is proposed to occur upon cellular injury, likely through an enzymatic process.
The specific enzymes responsible for the entire biosynthetic cascade from the initial precursor to the final active toxin have not been fully characterized. The final step is believed to be the cleavage of a phosphate group from a precursor molecule, a reaction likely catalyzed by an unspecific enzymatic ester cleavage. nih.govd-nb.info This suggests that the fungus stores the toxin in a non-toxic form, which is then activated when the fungal tissue is damaged.
Scientific studies have established that the amino acid glutamic acid serves as a primary precursor for the biosynthesis of muscarine. However, the precise sequence of intermediate compounds and the enzymatic reactions that convert glutamic acid into the final muscarine molecule are still under investigation.
A significant breakthrough in understanding this pathway was the identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa. nih.govd-nb.info This compound is considered a harmless precursor to the much more toxic muscarine. nih.govd-nb.info The presence of this phosphorylated intermediate suggests that the final step in the biosynthesis of active muscarine is a dephosphorylation event. The pathway can be summarized as a conversion from glutamic acid to 4'-phosphomuscarine, which is then transformed into muscarine. The detailed steps of the initial conversion from glutamic acid to the phosphorylated intermediate are yet to be fully described.
Chemical Synthesis and Stereochemistry of Muscarine
Development of Total Synthesis Methodologies for Muscarine (B1676868).
Numerous synthetic strategies have been developed over the years to access muscarine and its related analogs. These methodologies aim to achieve the correct relative and absolute stereochemistry of the tetrahydrofuran (B95107) ring and its substituents.
Early Synthetic Approaches and Challenges.
Early attempts at synthesizing muscarine faced considerable challenges, primarily in controlling the stereochemistry at the chiral centers. The complex arrangement of the hydroxyl group, methyl group, and the trimethylammoniummethyl side chain on the tetrahydrofuran ring required precise synthetic control. Achieving diastereoselectivity and enantioselectivity in the formation of the tetrahydrofuran ring and the introduction of the substituents were major hurdles. For instance, early syntheses of racemic muscarine and its stereoisomers were reported, highlighting the initial focus on establishing the basic carbon skeleton oup.com. Challenges included achieving satisfactory yields and separating the resulting mixtures of stereoisomers oup.com.
Synthesis of Muscarine Stereoisomers.
Beyond the synthesis of natural (+)-muscarine, methodologies have been developed to synthesize its various stereoisomers. This is crucial for studying the structure-activity relationships of muscarine at different muscarinic receptor subtypes. The synthesis of all eight stereoisomers of muscarine has been efficiently accomplished using the two enantiomers of lactic esters as starting materials. nih.gov. This synthetic strategy involved a SnCl4-catalyzed addition of allyltrimethylsilane (B147118) to O-protected lactic aldehydes followed by an iodocyclization process, yielding final derivatives with high enantiomeric excess nih.gov.
Stereochemical Aspects and Absolute Configuration of Muscarine.
X-ray Diffraction Analysis in Structural Determination.
X-ray diffraction analysis has played a vital role in determining the solid-state structure and absolute configuration of muscarine and its analogs. This technique provides detailed information about the arrangement of atoms in the crystal lattice, confirming the stereochemistry assigned through synthesis and other spectroscopic methods. X-ray structures of muscarone (B76360) analogues have been determined and compared with muscarine, providing insights into their conformations nih.gov. While X-ray crystallography has been extensively used to study muscarinic receptors and their complexes with ligands nih.goviucr.orgspringernature.com, its application to muscarine itself has been instrumental in confirming its structural features nih.govrsc.org.
Impact of Chiral Centers on Muscarinic Activity.
The stereochemistry of muscarine profoundly impacts its affinity and efficacy at muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The presence and specific configuration of the chiral centers are critical determinants of how muscarine interacts with these receptors. Studies on the pharmacological activity of muscarine stereoisomers have revealed significant differences in their potency and selectivity for different receptor subtypes. For instance, natural (+)-muscarine (2S,4R,5S) is significantly more potent than its enantiomer (-)-muscarine and the other six stereoisomers nih.govwashington.edu. This highlights the stringent stereochemical requirements for effective binding and activation of muscarinic receptors, particularly the M2 receptor, for which (+)-muscarine shows significantly higher affinity compared to M1 or M3 receptors nih.gov. The structure-activity relationships of muscarine and its analogs underscore the importance of the precise three-dimensional arrangement of functional groups for their biological effects cdnsciencepub.comnih.govmdpi.comderpharmachemica.comresearchgate.netnih.gov.
Pharmacology and Pharmacodynamics of Muscarine Chloride
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions
Muscarine (B1676868) chloride exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs). wikipedia.orgjove.comwikipedia.org These receptors are named for their high affinity for muscarine. jove.com The interaction of muscarine chloride with these receptors initiates a cascade of intracellular events that mediate the physiological responses of the parasympathetic nervous system. acslab.comjove.com
Five distinct subtypes of muscarinic acetylcholine receptors have been identified and are designated as M1, M2, M3, M4, and M5. wikipedia.orgjove.comwikipedia.org This classification is based on their pharmacological properties and genetic sequencing. wikipedia.org While all five subtypes are activated by acetylcholine, they exhibit different functional roles and are encoded by separate genes. jove.comresearchgate.net The M1, M2, and M3 subtypes have been more extensively characterized functionally and pharmacologically. youtube.com
The five muscarinic receptor subtypes are broadly classified into two major families based on their primary G-protein coupling mechanism. jove.comwikipedia.orgnih.gov The M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. jove.comwikipedia.orgnih.gov Activation of these receptors stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). jove.comnih.gov This signaling pathway ultimately results in an increase in intracellular calcium levels, leading to cellular excitation. jove.com
In contrast, the M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins. jove.comwikipedia.orgnih.gov Activation of these receptors inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). jove.com This pathway also involves the activation of inwardly rectifying potassium channels, leading to membrane hyperpolarization and cellular inhibition. jove.com
interactive data table based on the data in the text
| Receptor Subtype | G-Protein Coupling | Second Messenger Pathway | Cellular Response |
|---|---|---|---|
| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | Excitatory |
| M2 | Gi/o | ↓ cAMP, ↑ K+ conductance | Inhibitory |
| M3 | Gq/11 | ↑ IP3, DAG, Ca2+ | Excitatory |
| M4 | Gi/o | ↓ cAMP, ↑ K+ conductance | Inhibitory |
| M5 | Gq/11 | ↑ IP3, DAG, Ca2+ | Excitatory |
Muscarinic acetylcholine receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. researchgate.netnih.gov Their specific locations are critical to their diverse physiological functions. nih.gov
In the central nervous system (CNS), all five receptor subtypes are expressed. nih.gov M1 receptors are highly abundant in the neocortex, hippocampus, and neostriatum, areas crucial for cognitive functions like learning and memory. jove.comnih.gov M2 receptors are found throughout the brain, while M4 receptors are concentrated in the neostriatum. nih.gov M3 receptor levels are generally low in the brain, and M5 receptors are localized to specific areas like the substantia nigra pars compacta and ventral tegmental area. nih.gov
In the peripheral nervous system and other tissues, M2 receptors are predominantly located in the heart, where they mediate a decrease in heart rate. jove.comnih.gov M3 receptors are found in smooth muscles, such as those in the bronchioles, bladder, and gastrointestinal tract, as well as in exocrine glands, where they mediate smooth muscle contraction and glandular secretion. jove.comwikipedia.orgnih.gov
interactive data table based on the data in the text
| Receptor Subtype | Primary Locations |
|---|---|
| M1 | Central Nervous System (Neocortex, Hippocampus), Autonomic Ganglia, Exocrine Glands. jove.com |
| M2 | Heart (Sinoatrial and Atrioventricular nodes), Lungs. jove.comyoutube.comnih.gov |
| M3 | Smooth Muscle (Gastrointestinal tract, Bladder, Airways), Exocrine Glands, Blood Vessels. jove.comwikipedia.orgnih.gov |
| M4 | Central Nervous System (Neostriatum). nih.gov |
| M5 | Central Nervous System (Substantia Nigra, Ventral Tegmental Area). nih.gov |
Muscarinic acetylcholine receptors possess two distinct types of binding sites: orthosteric and allosteric. researchgate.netnih.govnih.gov The orthosteric site is the primary binding site for the endogenous ligand, acetylcholine, and for competitive agonists and antagonists. researchgate.netnih.gov This site is highly conserved across the different mAChR subtypes. nih.gov
In addition to the orthosteric site, mAChRs have one or more allosteric sites that are topographically separate. nih.govnih.gov Allosteric modulators can bind to these sites and alter the receptor's affinity for orthosteric ligands or its signaling efficacy. researchgate.netnih.gov These allosteric sites are generally less conserved among the mAChR subtypes, which presents an opportunity for the development of more subtype-selective drugs. vub.be
Agonist Activity and Mimicry of Acetylcholine
This compound acts as a direct-acting agonist at muscarinic acetylcholine receptors, meaning it binds to and activates these receptors directly. wikipedia.orgnih.gov Its chemical structure is sufficiently similar to that of acetylcholine to allow it to bind to the same orthosteric site on the receptor, thereby mimicking the effects of the natural neurotransmitter. wikipedia.orgacslab.com
A key pharmacological property of this compound is its selectivity for muscarinic receptors over nicotinic acetylcholine receptors. wikipedia.org This selectivity was instrumental in the initial classification of acetylcholine receptors into these two major subtypes. wikipedia.org While acetylcholine activates both muscarinic and nicotinic receptors, this compound primarily activates the muscarinic subtypes. wikipedia.org This selective activation elicits a range of parasympathetic responses, including decreased heart rate, contraction of smooth muscles in various organs, and increased glandular secretions. acslab.comnih.gov The actions of this compound are generally slower in onset but longer-lasting than those of acetylcholine, partly because it is not hydrolyzed by acetylcholinesterase. wikipedia.org
Comparative Agonist Efficacy and Potency Studies
This compound acts as a quintessential agonist at muscarinic acetylcholine receptors (mAChRs), though its efficacy and potency exhibit variations depending on the receptor subtype and the specific effector system being measured. medchemexpress.com Studies comparing muscarine to the endogenous ligand, acetylcholine, and other synthetic agonists reveal a complex pharmacological profile.
For instance, in brain microvascular endothelial cells, 100 µM of this compound was shown to induce an intracellular calcium signal of a similar magnitude to that triggered by 10 µM of acetylcholine, indicating a comparatively lower potency in this specific cellular context. medchemexpress.com In a different system, the neurons of the nucleus raphe magnus, this compound produced a dose-dependent hyperpolarization with a half-maximal effective concentration (EC50) value of 2.7 µM. medchemexpress.com
The potency of muscarinic agonists, including muscarine, can be ranked differently depending on the functional response being assayed. In guinea-pig small intestine longitudinal smooth muscle, which expresses both M2 and M3 receptor subtypes, the rank order of potency for inhibiting isoprenaline-induced relaxation (an M2-mediated response) was determined for several agonists. nih.govmdpi.com While a direct comparison for muscarine was not provided in this specific study, the relative potencies of other agonists like carbachol, methacholine, and pilocarpine were established. nih.gov For example, the concentrations producing 50% inhibition of the isoprenaline response were 103 µM for methacholine and 65 µM for pilocarpine. nih.gov
The following table summarizes the comparative potency of this compound in different experimental systems.
| Experimental System | Response Measured | This compound Concentration/Potency | Reference Agonist and Potency |
|---|---|---|---|
| Brain Microvascular Endothelial Cells | Intracellular Calcium Signal | 100 µM (similar amplitude to reference) | Acetylcholine (10 µM) |
| Nucleus Raphe Magnus Neurons | Dose-dependent Hyperpolarization | EC50 = 2.7 µM | N/A |
Cellular and Molecular Signaling Pathways Mediated by Muscarine
Activation of muscarinic acetylcholine receptors by this compound initiates a cascade of intracellular signaling events that are fundamental to its physiological effects. These pathways are primarily dictated by the G protein to which the specific receptor subtype is coupled. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. wikipedia.orgguidetopharmacology.org
Intracellular Calcium Mobilization and Regulation
A hallmark of muscarinic receptor activation, particularly via M1 and M3 subtypes, is the mobilization of intracellular calcium ([Ca2+]i). nih.gov Muscarinic agonists, including muscarine, trigger an increase in intracellular calcium levels primarily by inducing its release from internal stores, such as the endoplasmic reticulum. nih.govnih.govnih.gov This process is initiated by the Gq/11-mediated activation of phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3). researchgate.netgeeksforgeeks.org IP3 then diffuses through the cytoplasm and binds to its receptors (IP3Rs) on the endoplasmic reticulum membrane, causing the release of stored Ca2+. researchgate.netnih.gov
Studies in cultured rat chromaffin cells demonstrated that 30 µM muscarine evoked exocytosis by mobilizing internal Ca2+ stores, a response that was distinct from caffeine-sensitive stores and persisted even in the absence of extracellular calcium. nih.gov The duration of the exocytosis event evoked by muscarine was significantly longer than that evoked by caffeine, suggesting different kinetics of Ca2+ release and reuptake. nih.gov In chick dorsal root ganglia neurons, muscarine-induced increases in [Ca2+]i were abolished by the muscarinic antagonist atropine (B194438) and were shown to be dependent on release from intracellular stores, a process linked to the activation of the phosphoinositide transduction pathway. nih.gov The maintenance of these intracellular Ca2+ stores for muscarinic signaling appears to be regulated by micromolar concentrations of external Ca2+. nih.gov
The following table summarizes findings from studies on muscarine-induced intracellular calcium mobilization.
| Cell Type | Muscarine Concentration | Key Finding |
|---|---|---|
| Rat Chromaffin Cells | 30 µM | Evoked exocytosis via release from internal Ca2+ stores, with a longer duration compared to caffeine-induced responses. nih.gov |
| Chick Dorsal Root Ganglia Neurons | Not specified | Increased intracellular Ca2+ levels primarily through release from intracellular stores, mediated by M1 and M3 receptors. nih.gov |
| Brain Microvascular Endothelial Cells | 100 µM | Induced an intracellular calcium signal amplitude similar to 10 µM acetylcholine. medchemexpress.com |
Activation of Phosphoinositide Hydrolysis and Phospholipase C Pathways
The activation of M1, M3, and M5 muscarinic receptors by this compound stimulates the phospholipase C (PLC) signaling pathway. mdpi.comnih.govwikipedia.org These receptors are coupled to Gq/11 proteins. wikipedia.org Upon activation, the Gαq subunit activates PLCβ, a membrane-associated enzyme. mdpi.comcellsignal.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netgeeksforgeeks.orgyoutube.com
IP3 is a water-soluble molecule that, as described previously, diffuses into the cytosol to release Ca2+ from intracellular stores. geeksforgeeks.org DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates protein kinase C (PKC). youtube.comyoutube.com This activation of PLC and subsequent phosphoinositide hydrolysis is a central mechanism for muscarinic effects in various tissues, including smooth muscle contraction and glandular secretion. nih.govahajournals.org Studies have shown that muscarinic agonists can also activate the hydrolysis of other phospholipids, such as phosphatidylcholine, which also contributes to the generation of DAG. nih.govresearchgate.netosti.gov
G Beta-Gamma Complex Modulation of Ion Channels
Following the activation of Gi/o-coupled muscarinic receptors (M2 and M4), the G protein dissociates into its Gαi-GTP and Gβγ subunits. While the Gαi subunit is responsible for inhibiting adenylyl cyclase, the Gβγ complex is also a signaling entity that can directly modulate the activity of various ion channels. nih.gov
A prominent example of this is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels in cardiac atrial myocytes. nih.govnih.gov The binding of the Gβγ complex directly to the GIRK channel increases its probability of opening, leading to an efflux of K+ ions. nih.gov This hyperpolarizes the cell membrane, making it more difficult to generate an action potential. This mechanism is crucial for the vagal slowing of the heart rate. nih.gov In adult rats, endogenous muscarinic modulation has a net inhibitory effect on inspiratory activity, which is attributed to the activation of GIRK channels. nih.gov
Regulation of Non-Selective Cationic and Chloride Currents
Muscarinic receptor activation can modulate a variety of ion currents beyond the well-characterized GIRK channels. In many cell types, including smooth muscle and neurons, muscarinic agonists activate a non-selective cationic current (mICat). nih.govnih.govresearchgate.net This current is carried primarily by Na+ and K+ ions and results in membrane depolarization, which can lead to the opening of voltage-gated Ca2+ channels and subsequent cellular responses like contraction or neuronal firing. nih.govnih.gov
In rat prefrontal cortex pyramidal neurons, the muscarine-induced inward current responsible for depolarization results from the activation of a voltage-dependent, cation nonselective current. nih.gov This current is highly dependent on extracellular sodium concentration but not on extracellular chloride. nih.gov In rat spiral ganglion neurons, acetylcholine, acting through muscarinic receptors, evokes a reversible inward current that is characteristic of a large nonselective cation conductance. researchgate.netdocumentsdelivered.com
Muscarinic agonists can also modulate chloride currents. In guinea-pig ventricular cells, acetylcholine can depress the β-adrenergic-stimulated chloride current, an effect that is likely mediated at the level of G proteins regulating adenylyl cyclase. nih.gov The regulation of chloride channels is complex and can be influenced by intracellular signaling cascades, including those involving calcium and cAMP, which are themselves modulated by muscarinic receptor activity. frontiersin.org
Involvement in Mitogen-Activated Protein Kinase Pathways
This compound, through its interaction with muscarinic acetylcholine receptors (mAChRs), plays a significant role in the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial intracellular signaling cascades that regulate a variety of cellular processes, including cell growth, differentiation, and synaptic plasticity. The activation of MAPK by mAChRs is a complex process that can occur through multiple mechanisms, often dependent on the specific receptor subtype and the cell type involved.
Upon stimulation by a muscarinic agonist like carbachol, a dose-dependent and atropine-sensitive increase in MAPK phosphorylation can be observed. nih.gov The M1, M3, and M5 receptor subtypes preferentially couple to the Gq family of G-proteins, while the M2 and M4 receptors couple to the Gi family. nih.gov
Activation of Gq-coupled receptors can initiate the MAPK cascade through protein kinase C (PKC) mediated mechanisms. For instance, the M1 receptor has been shown to cause PKC-mediated activation of a metalloprotease, which in turn leads to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent signaling to the MAPK pathway. nih.gov Additionally, Gq-coupled receptors can activate PYK2, which can then activate c-src, leading to the activation of the ERK pathway. nih.gov
The M2 receptor, which is Gi-coupled, can activate MAPK through Gβγ-mediated activation of phosphatidylinositol-3-kinase (PI3K) and the subsequent involvement of a src-family kinase, ras, and raf. nih.gov Furthermore, mAChRs have been demonstrated to directly or indirectly regulate other related signaling pathways, including the c-Jun N-terminal and p38 kinases. nih.gov
Research in PC12 cells, which endogenously express mAChRs, has shown that even though the m4 receptor subtype constitutes the majority of the receptor population, the m1 receptor is primarily responsible for MAPK activation. nih.gov This activation was found to be dependent on protein kinase C and partially inhibited by pertussis toxin, indicating the involvement of both Gq and Gi pathways. nih.gov In human breast cancer cells, muscarinic receptor activation of the MAPK/ERK pathway has been linked to cell proliferation and protein synthesis, with PKC-zeta, PI3K, and Src family tyrosine kinases identified as key signaling molecules. nih.gov
Table 1: Mechanisms of MAPK Pathway Activation by Muscarinic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Key Signaling Intermediaries | Reference |
|---|---|---|---|
| M1 | Gq | Protein Kinase C (PKC), Metalloprotease, Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| M2 | Gi | Gβγ subunits, Phosphatidylinositol-3-kinase (PI3K), src-family kinase, ras, raf | nih.gov |
| M3 | Gq | Not specified | nih.gov |
| M4 | Gi | Not specified | nih.gov |
| M5 | Gq | Not specified | nih.gov |
Structure-Activity Relationships (SAR) of Muscarine and Analogues
The study of structure-activity relationships (SAR) for muscarine and its analogues provides critical insights into the molecular features required for binding to and activating muscarinic acetylcholine receptors. These studies involve analyzing how modifications to the chemical structure of muscarine affect its affinity and selectivity for different mAChR subtypes.
Conformational Analysis of Muscarine Binding to mAChRs
The conformation of muscarine when bound to a muscarinic receptor is a key determinant of its agonist activity. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to determine the bound conformation of (2S,4R,5S)-muscarine to the M2 mAChR. semanticscholar.org This analysis revealed that the receptor selectively recognizes a specific conformer of muscarine.
Specifically, the transferred nuclear Overhauser effect indicated that the receptor binds to the conformer of muscarine where the O-C2-C1-N dihedral angle is gauche, at approximately +60 degrees. semanticscholar.org This is noteworthy because the predominant conformation of muscarine in solution, in the absence of the receptor, features a different dihedral angle of around +80 to +85 degrees. semanticscholar.org This suggests that the receptor environment induces a specific conformation in the ligand for optimal binding.
Molecular modeling of the M2 mAChR-(S)-methacholine complex, an analogue of acetylcholine, further supports the importance of this gauche conformation. semanticscholar.org These models, based on the X-ray crystallographic structure of rhodopsin, indicated that a conformation with the O-C2-C1-N dihedral angle at +55.5 degrees is energetically favored for binding to the receptor. semanticscholar.org
Table 2: Conformational Angles of Muscarine and Analogues
| Compound | Condition | O-C2-C1-N Dihedral Angle | Method | Reference |
|---|---|---|---|---|
| (2S,4R,5S)-Muscarine | Bound to M2 mAChR | +60° | NMR Spectroscopy | semanticscholar.org |
| (2S,4R,5S)-Muscarine | In solution (unbound) | +80° to +85° | NMR Spectroscopy | semanticscholar.org |
| (S)-Methacholine | Bound to M2 mAChR (modeled) | +55.5° | Molecular Modeling | semanticscholar.org |
Pharmacophore Models for Muscarinic Agonism
Pharmacophore models define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For muscarinic agonism, these models help in the design and discovery of new potent and selective agonists.
A common feature pharmacophore model for muscarinic agonists typically includes several key features:
A cationic head: This is usually a quaternary ammonium (B1175870) group that engages in a critical ionic interaction with a conserved aspartate residue in the binding site of the mAChR.
A hydrogen bond acceptor: An oxygen atom, often from an ester or ether group, is a crucial feature for hydrogen bonding with receptor residues.
While many pharmacophore models have been developed for muscarinic antagonists, models for agonists also highlight the importance of the spatial arrangement of these features. researchgate.netresearchgate.net The distances and angles between these pharmacophoric features are critical for determining the agonist character of a ligand. The development of these models often utilizes computational methods and the structural information of known active ligands. dergipark.org.tr
Influence of Structural Modifications on Receptor Affinity and Selectivity
Modifying the structure of muscarine and its analogues can have a profound impact on their affinity for and selectivity among the different mAChR subtypes. These modifications can involve changes to the core scaffold, the cationic head, or the substituents on the ring.
For example, in a series of tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether analogues, varying the length of the hydrophilic spacer and the nature of the terminal heterocycle was shown to influence receptor binding and functional efficacy. acs.orgnih.gov Specifically, altering the distance of the terminal thiadiazole and the position of the methoxy group could enhance binding affinity for the M2 and M4 receptor subtypes. acs.orgnih.gov
In another study, replacing the oxygen atom with sulfur in the xanthenyl and chromanyl moieties of certain muscarinic antagonists did not significantly alter their selectivity but did affect their binding affinity. nih.gov For allosteric modulators of the M1 muscarinic receptor, structural modifications to analogues of benzyl quinolone carboxylic acid (BQCA) were found to augment ligand affinity, intrinsic efficacy, and cooperativity with the orthosteric ligand acetylcholine. researchgate.net
Table 3: Effect of Structural Modifications on Muscarinic Receptor Activity
| Compound Series | Structural Modification | Effect on Receptor Binding/Activity | Reference |
|---|---|---|---|
| Tetra(ethylene glycol) ether analogues | Varying hydrophilic spacer length and terminal heterocycle | Increased binding affinity for M2 and M4 subtypes | acs.orgnih.gov |
| Xanthenyl and chromanyl carboxylates | Replacement of oxygen with sulfur | Altered binding affinity without significant change in selectivity | nih.gov |
| Benzyl quinolone carboxylic acid (BQCA) analogues | Various structural modifications | Augmented ligand affinity, intrinsic efficacy, and cooperativity at M1 receptors | researchgate.net |
Computational Modeling and Docking Studies for Receptor Interaction
Computational modeling and molecular docking are powerful tools used to investigate the interactions between muscarine, its analogues, and the muscarinic receptors at an atomic level. These methods provide insights into the binding modes of ligands and the specific residues involved in the interaction, which can guide the design of new and more selective drugs.
Homology modeling has been used to construct three-dimensional structures of mAChR subtypes, often using the crystal structure of bovine rhodopsin as a template. nih.gov These models are then used for docking studies where potential ligands are computationally placed into the receptor's binding site to predict their binding orientation and affinity.
Docking analyses of various agonists with M1, M2, and M5 receptor models have revealed differences in their binding modes. nih.gov For instance, the M1 subtype is suggested to have the widest binding site, while the M2 receptor has a more asymmetric region for accommodating the ligand's ammonium head. nih.gov The M5 binding site is similar to that of the M2 subtype but is uniquely characterized by a second aspartate residue that interacts with the ammonium head. nih.gov
Molecular dynamics (MD) simulations can further refine the docked complexes and provide a dynamic view of the ligand-receptor interactions. nih.gov These simulations have been used to study the binding of antagonists to the M5 mAChR, revealing key interactions such as the electrostatic and hydrogen bonding between the cationic head of the ligand and a negatively charged aspartate residue. nih.gov Such computational studies, when combined with experimental data from site-directed mutagenesis, can confirm the role of specific residues in modulating ligand binding affinity. nih.gov
Table 4: Key Amino Acid Residues in Muscarinic Receptor Binding Pockets Identified by Computational Studies
| Receptor Subtype | Key Interacting Residues | Ligand Type | Reference |
|---|---|---|---|
| M3 | F222, T235 | Antagonist (N-methylscopolamine) | nih.gov |
| M5 | Asp110, Tyr458 | Antagonists (SVT-40776, Solifenacin) | nih.gov |
| M1, M2, M5 | Conserved Aspartate | Agonists | nih.gov |
Toxicology and Pathophysiological Mechanisms of Muscarine Intoxication
Cellular and Systemic Mechanisms of Muscarine (B1676868) Toxicity
Muscarine toxicity is primarily mediated through the widespread activation of muscarinic acetylcholine (B1216132) receptors throughout the body. nih.govnih.govwikipedia.orgresearchgate.net This leads to a cascade of cellular and systemic effects characteristic of excessive parasympathetic stimulation.
Profound Activation of the Peripheral Parasympathetic Nervous System
Muscarine's parasympathomimetic properties result in a significant activation of the peripheral parasympathetic nervous system. acslab.comnih.govnih.govwikipedia.org The parasympathetic nervous system is responsible for "rest-and-digest" functions, and its overstimulation by muscarine leads to exaggerated responses in organs and tissues innervated by postganglionic parasympathetic nerves. wikipedia.orgmhmedical.compharmacologyeducation.org This widespread activation underlies many of the clinical signs observed in muscarine intoxication.
Overstimulation of Muscarinic Receptors in Various Tissues
Muscarinic receptors are widely distributed in various tissues, including smooth muscle, cardiac muscle, exocrine glands, and the central nervous system. github.iomhmedical.comnih.gov Muscarine's binding to these receptors causes their overstimulation. nih.govnih.govresearchgate.net The specific effects depend on the muscarinic receptor subtype (M1, M2, M3, M4, M5) and the tissue in which they are expressed. github.ioresearchgate.netnih.gov For instance, M2 receptors are prevalent in cardiac tissue, while M3 receptors are found in smooth muscle and glandular tissue. github.iosigmaaldrich.com Overstimulation of these receptors disrupts normal physiological functions.
Neurological Manifestations of Central Muscarinic Overstimulation
While muscarine's quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier compared to other compounds like acetylcholine, central nervous system (CNS) effects can still occur, particularly at high concentrations. smolecule.commhmedical.com Muscarinic receptors are widely distributed in the CNS, including high densities in the hippocampus, cortex, and thalamus. mhmedical.com Overstimulation of these receptors can lead to neurological manifestations. Although some sources suggest limited CNS penetration for muscarine itself smolecule.com, other muscarinic agonists can cause central effects. Research indicates that muscarinic receptor activation in the cortex can lead to depolarization and affect neuronal excitability. physiology.orgjneurosci.org Studies in children intoxicated with Inocybe patouillardii, which contains muscarine, showed pronounced diffuse abnormalities in EEG, and some exhibited drowsiness, confusion, and muscle twitching, suggesting central effects in severe cases or potentially due to co-occurring toxins. nih.gov
Mechanisms of Antagonism and Therapeutic Reversal
The toxic effects of muscarine are primarily mediated by its agonistic action on muscarinic acetylcholine receptors. Therefore, the primary mechanism of antagonism and therapeutic reversal involves blocking the activity of these receptors. nih.govwikipedia.org
The specific antidote for muscarine poisoning is atropine (B194438). wikipedia.orgmedkoo.comnih.gov Atropine is a competitive, reversible antagonist of muscarinic receptors. nih.govdrugbank.com It binds to muscarinic receptors, preventing acetylcholine and other muscarinic agonists like muscarine from binding and exerting their effects. wikipedia.orgdrugbank.commims.com By blocking muscarinic receptors, atropine counters the excessive parasympathetic stimulation caused by muscarine. wikipedia.orgnih.gov This leads to a reversal of symptoms such as bradycardia, excessive salivation, bronchoconstriction, and increased gastrointestinal motility. wikipedia.orgmims.com Atropine acts on all muscarinic receptor subtypes (M1, M2, M3, M4, M5), although its effects can vary depending on the tissue and the predominant receptor subtype present. drugbank.com For example, atropine blocks vagal effects on the sinoatrial node, leading to an increase in heart rate. wikipedia.orgdrugbank.com
Research into selective muscarinic antagonists also explores their potential therapeutic applications by targeting specific receptor subtypes to modulate particular physiological processes or counteract the effects of muscarinic agonists. jci.org
Atropine as a Muscarinic Receptor Antagonist.
Atropine is a tropane (B1204802) alkaloid that serves as a specific antidote for muscarine poisoning medkoo.comwikipedia.org. It functions as a muscarinic receptor antagonist, effectively blocking the action of muscarine at these receptors nih.govwikipedia.orgwikipedia.org. Atropine is a nonselective antagonist, meaning it binds to and inhibits all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) drugbank.comwikipedia.org. By blocking these receptors, atropine counteracts the effects of muscarine, alleviating the symptoms of cholinergic overstimulation nih.gov.
Competitive Inhibition of Muscarinic Receptor Binding.
Atropine exerts its antagonistic effect through competitive inhibition of muscarinic receptor binding nih.govdrugbank.comwikipedia.org. Both muscarine (as an agonist) and atropine (as an antagonist) bind to the same recognition site on the muscarinic acetylcholine receptor nih.govwikipedia.org. Atropine competes with muscarine for this binding site. When atropine is present in sufficient concentration, it occupies the receptors, preventing muscarine from binding and activating them nih.gov. This competitive binding is reversible; however, a higher concentration of atropine can outcompete muscarine and reduce its effects drugbank.com. This mechanism is the basis for atropine's therapeutic efficacy in treating muscarine intoxication nih.gov.
Comparative Toxicological Profiles of Muscarine-Containing Fungi.
Muscarine is found in varying concentrations across different fungal species, and its toxicological impact can be influenced by the presence of other co-occurring toxins wikipedia.orgnih.govxenbase.org.
Variable Muscarine Concentrations Across Fungal Species.
The concentration of muscarine varies significantly among different mushroom species wikipedia.orgacslab.comfrontiersin.org. While Amanita muscaria is historically associated with muscarine, its concentration in this species is generally low and often insufficient to cause significant muscarinic toxicity; the primary psychoactive compounds in A. muscaria are ibotenic acid and muscimol (B1676869) wikipedia.orgmdpi.comacslab.comwikipedia.org. In contrast, species belonging to the genera Inocybe and Clitocybe are known to contain much higher concentrations of muscarine, making them considerably more dangerous if ingested wikipedia.orgscitechnol.comacslab.comresearchgate.net.
Data on muscarine concentrations in various fungi highlight this variability. For instance, Inocybe and Clitocybe species can contain muscarine concentrations up to 1.6% of dry mass wikipedia.orgresearchgate.net. Specific Inocybe species like I. muscarium and I. hainanense have shown particularly high levels researchgate.net.
| Fungal Genus/Species | Approximate Muscarine Concentration (Dry Weight) | Reference |
| Amanita muscaria | Trace amounts (e.g., 0.0003% fresh weight) | wikipedia.orgacslab.com |
| Inocybe species | Up to 1.6% | wikipedia.orgresearchgate.net |
| Clitocybe species | Up to 1.6% | wikipedia.orgresearchgate.net |
| Inocybe muscarium | ~1.6% (16030 ± 1230 mg/kg) | researchgate.net |
| Inocybe hainanense | ~1.19% (11870 ± 3020 mg/kg) | researchgate.net |
| Inosperma zonativeliferum | 0.58 to 6.53 g/kg (0.058% to 0.653%) | frontiersin.orgresearchgate.net |
It is important to note that muscarine content can also vary within the same species depending on factors such as geographical location and season frontiersin.orgwikipedia.org.
Analytical Methodologies for Muscarine Detection and Quantification
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical steps to isolate muscarine (B1676868) from the sample matrix and remove interfering substances before analysis.
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a common technique used for the extraction and cleanup of muscarine from various matrices. Ion exchange SPE, particularly using weak cation exchange sorbent materials, has been employed for the extraction of muscarine due to its water solubility and cationic nature. rsc.org Different SPE cartridges have been tested for sample preparation in muscarine analysis from human urine, with polymeric weak cation exchange phases like Strata X-CW showing favorable results. nih.gov SPE methods can be effective for cleaning up complex matrices, offering high pre-concentration factors and simple phase separation. rsc.org
Dispersive Micro-Solid Phase Extraction (DMSPE)
Dispersive Micro-Solid Phase Extraction (DMSPE) is a miniaturized version of SPE that has been developed for the rapid analysis of muscarine. rsc.org This technique involves adding a micro-amount of solid sorbent directly to the sample extract, followed by shaking and centrifugation for extraction and cleanup. rsc.org An effective DMSPE procedure utilizing a weak cation exchange sorbent material (COOH) has been developed for the rapid extraction of muscarine from human urine. rsc.org, rsc.org, dntb.gov.ua, researchgate.net This method has demonstrated good linearity, limits of detection and quantification, and acceptable extraction recoveries for muscarine in urine samples. rsc.org, rsc.org
Hydro-ethanolic and Methanolic Extraction from Fungal Matrices
Extraction of muscarine from fungal matrices commonly involves the use of hydro-ethanolic or methanolic solvents. Methanolic extraction using a 4:1 methanol (B129727):deionized water mixture at -78°C has been used to extract muscarine from powdered mushroom samples. plos.org, nih.gov Hydro-ethanolic extraction has also been employed and has shown increased toxin concentration compared to crude methanolic extraction in some cases. researchgate.net Freeze-drying and grinding mushroom samples into a powder are typical initial steps before solvent extraction. umt.edu.my Methanol extracts of mushrooms are known to contain quaternary alkaloids, including muscarine. umt.edu.my
Chromatographic and Spectrometric Analysis
Chromatographic and spectrometric techniques are essential for separating, identifying, and quantifying muscarine in extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of muscarine. rsc.org RP-HPLC analysis has been performed on mushroom extracts to detect the presence of muscarine. researchgate.net HPLC with UV detection has been utilized for the quantification of muscarine derivatives after extraction and derivatization. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the detection and quantification of muscarine due to their high sensitivity and selectivity. rsc.org, mdpi.com LC-MS/MS allows for the identification of toxin molecules based on their specific mass-to-charge ratio and retention times. mdpi.com Targeted screening using ultra-high performance liquid chromatography triple quadrupole mass spectrometry (UPLC-MS/MS) has been used for the qualitative and quantitative analysis of muscarine in mushroom species. researchgate.net, nih.gov LC-MS/MS methods have been developed and validated for the determination of muscarine in biological matrices such as human urine, plasma, and whole blood. researchgate.net, nih.gov, researchgate.net, researchgate.net These methods often involve sample preparation steps like precipitation or SPE followed by LC-MS/MS analysis in positive ion mode using techniques like parallel reaction monitoring (PRM). researchgate.net, researchgate.net Ultra-high performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry has also been used for the simultaneous determination of muscarine and other mushroom toxins in human urine. nih.gov, researchgate.net
Detailed research findings from LC-MS/MS analysis have provided quantitative data on muscarine concentrations in various mushroom parts and biological samples. For instance, in a study on a new Inosperma species, UPLC-MS/MS analysis revealed muscarine contents ranging from 4,359.79 ± 83.87 mg/kg to 7,114.03 ± 76.55 mg/kg in the stipe, 2,748.37 ± 106.85 mg/kg to 4,491.35 ± 467.21 mg/kg in the pileus, and 2,301.36 ± 83.52 mg/kg to 2,775.90 ± 205.624 mg/kg in the lamellae. nih.gov Another study using LC-MS/MS for muscarine detection in human urine reported a limit of detection (LOD) of 0.1 μg/L and a limit of quantification (LOQ) of 0.4 μg/L, with extraction recoveries ranging from 74.4% to 91.5% for spiked urine samples. rsc.org, rsc.org, researchgate.net
Here is a summary of some research findings on muscarine quantification using LC-MS/MS:
| Sample Matrix | Analytical Technique | LOD | LOQ | Recovery Range | Reference |
| Human Urine | DMSPE + UHPLC-HRMS | 0.1 μg/L | 0.4 μg/L | 74.4% - 91.5% | rsc.org, rsc.org, researchgate.net |
| Human Urine | SPE + UHPLC-HR-TOF-MS | 0.09 ng/mL | Not specified | Not specified | nih.gov |
| Mushroom (Inosperma wuzhishanense) | UPLC-MS/MS | Not specified | Not specified | Not specified | nih.gov |
| Mushrooms, Serum, Urine, Simulated Gastric Fluid | LC-MS/MS | 0.01-0.2 mg/kg (mushrooms), 0.15-2.0 µg/L (biological fluids) | Not specified | 73.0% - 110.3% | mdpi.com, researchgate.net |
| Human Urine, Plasma, Whole Blood | LC-MS (Orbitrap) | Not specified | 0.1-100 μg/L (plasma, blood), 1-100 μg/L (urine) | <13.5% precision and accuracy | researchgate.net, researchgate.net |
These studies highlight the effectiveness of LC-MS and LC-MS/MS in providing sensitive and selective analysis of muscarine in various complex matrices.
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)
UHPLC-HRMS is a powerful technique utilized for the analysis of muscarine in complex matrices, such as human urine and mushroom extracts. This method offers high sensitivity and selectivity, enabling the detection and identification of muscarine even at low concentrations. A typical UHPLC-HRMS method for muscarine analysis might involve dispersive micro-solid phase extraction (DMSPE) for sample preparation, followed by separation on a suitable chromatographic column and detection using a high-resolution mass spectrometer, often utilizing electrospray ionization in positive ion mode. rsc.org Muscarine can be quantitated in parallel reaction monitoring (PRM) mode, sometimes using an internal standard like D9-muscarine. researchgate.net The mass-to-charge ratio (m/z) of muscarine is typically observed at 174. researchgate.netnih.gov UHPLC-HRMS systems, such as those coupled with Orbitrap technology, are capable of acquiring HRMS spectra in full MS scan mode with high mass resolution, followed by data-dependent MS2 modes for fragmentation analysis, which aids in compound identification. mdpi.commdpi.com
Gas Chromatography (GC) Applications
While LC-MS based methods are prevalent for muscarine analysis, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) also finds application, particularly for volatile or semi-volatile compounds. Although muscarine itself is a quaternary ammonium (B1175870) compound and less volatile, GC methods might be applied after suitable derivatization or for the analysis of other related compounds in a sample. A predicted GC-MS spectrum for (2S,4R,5S)-Muscarine (non-derivatized) at 70eV positive ionization energy is available in databases, showing characteristic m/z values. hmdb.ca GC-MS has been used in the analysis of toxic and edible mushrooms, which are natural sources of muscarine. up.pt
Method Validation and Performance Evaluation
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Validation parameters typically assessed include limits of detection and quantification, linearity, precision, accuracy, recovery, specificity, and selectivity. wdh.ac.idmdpi.com
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important sensitivity parameters. The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. tandfonline.comresearchgate.net For muscarine analysis using UHPLC-HRMS, reported LOD values can be as low as 0.1 μg L⁻¹ in human urine. rsc.org Another LC-MS method for muscarine in human urine reported an LOD of 0.09 ng/mL and an LOQ of 0.3 ng/mL. nih.gov For muscarine in plasma, LODs of 0.1 ng mL⁻¹ have been reported. researchgate.net These values are typically determined based on the signal-to-noise ratio (S/N), with S/N ≥3 for LOD and S/N ≥10 for LOQ. tandfonline.comresearchgate.net
Linearity and Calibration Curve Development
Linearity demonstrates that the analytical method provides results that are directly proportional to the analyte concentration within a defined range. Calibration curves are constructed by plotting the instrument response (e.g., peak area or peak area ratio) against a series of known analyte concentrations. tandfonline.com A good linear relationship is indicated by a high coefficient of determination (R²). For muscarine analysis by UHPLC-HRMS, good linearity has been reported with R² values greater than 0.999 over concentration ranges such as 0.4–40 μg L⁻¹ in urine. rsc.org Another LC-MS method showed satisfactory linearity with an R² of 0.9993 in the range of 0.3 ng/mL to 2.0 μg/mL. nih.gov Linear calibration curves for muscarine in plasma have been observed with correlation coefficients greater than 0.99. researchgate.netrsc.org Calibration curves are typically obtained using linear regression analysis. ubbcluj.ro
Precision, Accuracy, and Recovery Studies
Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy measures the closeness of test results obtained by the method to the true value. Recovery studies evaluate the efficiency of the sample preparation method in extracting the analyte from the matrix. wdh.ac.id For muscarine analysis by UHPLC-HRMS, intra- and inter-day precisions have been reported to vary between 1.7% and 8.2%. rsc.org Accuracy ranged from -2.1% to -6.9%. rsc.org Another LC-MS method for muscarine in urine showed intra-assay precision between 0.48% and 1.39% and inter-assay precision between 2.39% and 5.49%. nih.gov Accuracy ranged from -3.3% to -6%. nih.gov Extraction recoveries for muscarine from urine samples spiked at different concentrations were in the range of 74.4% to 91.5%. rsc.org For LC-MS analysis of muscarine in plasma, recoveries at three spiked levels were reported between 85.1% and 94.2% with relative standard deviations (RSDs) between 5.0% and 8.9%. researchgate.net Acceptable precision and accuracy are often considered to be within ±15%, except for the lower limit of quantification where ±20% may be accepted. mdpi.com
Specificity and Selectivity in Biological Matrices
Specificity and selectivity ensure that the analytical method accurately measures the target analyte without interference from other components in the sample matrix. wdh.ac.id In biological matrices like urine, plasma, or whole blood, this is particularly important due to the presence of numerous endogenous compounds. researchgate.netmedipol.edu.tr Method validation for muscarine analysis in human biological matrices using LC-HRMS has included evaluating selectivity and specificity by analyzing blank matrix samples to check for interfering peaks at the retention time of muscarine. researchgate.netnih.gov The use of high-resolution mass spectrometry and specific detection modes like PRM or selected reaction monitoring (SRM) significantly enhances the selectivity of the method by focusing on the characteristic mass fragments of muscarine. researchgate.netnih.gov
Applications in Research and Diagnostics
The ability to detect and quantify muscarine is vital in both research settings and clinical diagnostics, particularly in cases of suspected mushroom poisoning. Analytical methods are applied to identify the presence of muscarine in fungal samples for toxicological profiling and to measure its concentration in biological fluids for confirming exposure.
Detection in Fungal Samples for Toxicological Profiling
Toxicological profiling of mushrooms involves identifying and quantifying the toxins they contain. Muscarine is a key toxin in several mushroom species, and its detection in fungal samples helps in classifying mushrooms and understanding their potential toxicity wikipedia.orgdntb.gov.uaresearchgate.net.
Various analytical techniques have been utilized for the detection of muscarine in mushroom samples over the years, including older methods like chemotaxonomic tests and paper chromatography nih.gov. More recently, liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become a prevalent and highly sensitive method for this purpose nih.govmdpi.complos.orgresearchgate.net. This technique allows for the simultaneous detection of multiple mushroom toxins, including muscarine mdpi.com.
Studies have applied LC-MS/MS to analyze wild mushroom samples to determine the presence and concentration of muscarine. For instance, a method utilizing LC-MS/MS was used to analyze 34 samples of wild mushrooms, detecting muscarine in several Amanita pseudosychnopyramis samples at concentrations ranging from 23.6 to 489 mg/kg mdpi.com. Another study focusing on the Inocybaceae family used LC-MS/MS to assay 30 species, finding muscarine in eleven Inocybe species. The highest concentrations were detected in I. scissa, followed by I. aff. fibrillosibrunnea and I. marginata plos.org.
Sample preparation for fungal analysis typically involves extraction procedures, such as homogenization with a solvent like methanol or acidified methanol, followed by centrifugation to remove solid particles nih.govplos.org. The extracts are then analyzed by LC-MS/MS. The detection of muscarine is often achieved using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes, targeting specific mass-to-charge ratio transitions characteristic of muscarine plos.orgresearchgate.net.
Interactive Table 1: Examples of Muscarine Detection in Fungal Samples
| Mushroom Species | Analytical Method | Concentration Range (if quantified) | Reference |
| Amanita pseudosychnopyramis | LC-MS/MS | 23.6 - 489 mg/kg | mdpi.com |
| Inocybe species (various) | LC-MS/MS | Varied (highest in I. scissa) | plos.org |
| Inocybe virosa | RP-HPLC, LC-MS | 0.27 mg/g (in hydro-ethanolic extract) | nih.gov |
Quantification in Biological Fluids for Exposure Confirmation
Quantifying muscarine in biological fluids such as urine, blood, and plasma is essential for confirming exposure in cases of suspected muscarine poisoning and for pharmacokinetic studies researchgate.netmsdvetmanual.comnih.gov. Muscarine is primarily eliminated from the body through renal clearance and is excreted in urine wikipedia.orgmerckvetmanual.com.
Liquid chromatography coupled with mass spectrometry, particularly LC-MS/MS and LC with high-resolution mass spectrometry (LC-HRMS), are the preferred methods for the sensitive and specific quantification of muscarine in biological matrices mdpi.comresearchgate.netnih.govresearchgate.net. These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction to isolate and concentrate muscarine from the complex biological matrix researchgate.netejournals.euresearchgate.net.
Validated analytical methods for muscarine quantification in human biological fluids have been developed. One such LC-HRMS method validated for urine, plasma, and whole blood demonstrated acceptable precision and accuracy over specific concentration ranges researchgate.netnih.gov. The method utilized precipitation for sample preparation and PRM mode for quantification, with D9-muscarine as an internal standard researchgate.netnih.gov.
Research findings from the application of these methods in real cases of suspected muscarine poisoning have provided valuable data on muscarine concentrations in biological fluids. In one study involving ten such cases, muscarine concentrations ranged from 0.12 to 14 µg/L in whole blood,
Interactive Table 2: Muscarine Concentrations in Biological Fluids from Suspected Poisoning Cases
| Biological Fluid | Concentration Range (µg/L) | Analytical Method | Reference |
| Whole Blood | 0.12 - 14 | LC-HRMS | researchgate.netnih.gov |
| Plasma | LC-HRMS | researchgate.netnih.gov | |
| Urine | LC-HRMS | researchgate.netnih.gov | |
| Urine | Nanomolar level (LOD) | CE-ESI-MS/MS | nih.gov |
These analytical approaches are critical for confirming exposure, understanding the pharmacokinetics of muscarine in humans, and supporting clinical diagnosis when mushroom identification is not possible researchgate.netnih.gov.
Q & A
Basic Research Question: What methodologies are recommended for detecting and quantifying muscarine chloride in fungal extracts?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in biological samples due to its high sensitivity and specificity. For fungal extracts, protocols involve homogenizing tissue in methanol or acidic aqueous solutions, followed by centrifugation and filtration to remove particulates. Calibration curves using synthetic this compound standards (e.g., >98% purity, HY-139126) are essential for quantification. To validate results, compare retention times and fragmentation patterns with reference spectra .
Basic Research Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
this compound is classified as acutely toxic (Category 4, H302) and an eye irritant (Category 2, H319). Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and handling powdered forms.
- Storage: Keep at 10–25°C in airtight containers, away from oxidizing agents.
- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Question: How can researchers resolve contradictions in phylogenetic distribution data for muscarine-producing fungi?
Answer:
Conflicting reports on muscarine’s phylogenetic distribution (e.g., ancestral vs. convergent evolution in Inocybaceae) require a combination of:
- LC-MS/MS screening of understudied taxa (e.g., tropical or Southern Hemisphere species).
- Ancestral state reconstruction using maximum likelihood or Bayesian methods to infer evolutionary gains/losses.
- Comparative genomics to identify biosynthetic gene clusters associated with muscarine production.
Evidence suggests muscarine evolved independently in multiple lineages, with losses occurring in psilocybin-producing clades .
Advanced Research Question: What experimental designs are optimal for studying this compound’s interaction with muscarinic acetylcholine receptors (mAChRs)?
Answer:
- Receptor Binding Assays: Use radiolabeled [³H]-muscarine chloride in competition assays with mAChR subtypes (M1–M5) expressed in CHO cells. Calculate IC₅₀ values to determine receptor affinity .
- Functional Studies: Measure intracellular Ca²⁺ flux or cAMP inhibition via FRET-based sensors in transfected HEK293 cells.
- Structural Analysis: Co-crystallize this compound with mAChRs (e.g., M2 subtype) to resolve binding site interactions. Note that (±)-muscarine chloride’s racemic nature may complicate stereospecific activity interpretation .
Advanced Research Question: How should researchers address discrepancies in reported toxicological data for this compound?
Answer:
Current SDS sheets (e.g., Carbosynth Ltd.) note limited toxicology data. To reconcile contradictions:
- Standardize Models: Use in vitro assays (e.g., human iPSC-derived neurons) to assess acute toxicity (LD₅₀) and compare with historical animal data.
- Metabolite Profiling: Identify degradation products (e.g., oxidation derivatives) that may contribute to toxicity.
- Dose-Response Studies: Administer this compound at 0.1–10 mg/kg in murine models to refine toxicity thresholds .
Advanced Research Question: What synthetic strategies improve the yield and purity of this compound for pharmacological studies?
Answer:
- Stereospecific Synthesis: Follow Hardegger and Lohse’s method starting from L-glucosamine, which avoids racemization through controlled oxidation and cyclization steps .
- Purification: Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water + 0.1% TFA) to isolate enantiomers.
- Characterization: Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Ensure water content is minimized to prevent hydrate formation .
Categorization:
- Basic Questions: 1, 2 (focus on foundational techniques and safety).
- Advanced Questions: 3–6 (require specialized methodologies and critical analysis of evolutionary, pharmacological, or synthetic challenges).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
